1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-o-tolyl-thioureido)-ethyl]-urea
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Overview
Description
1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-o-tolyl-thioureido)-ethyl]-urea is a complex organic compound with the molecular formula C13H17Cl3N4OS It is known for its unique structure, which includes a trichloromethyl group and a thioureido group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-o-tolyl-thioureido)-ethyl]-urea typically involves the reaction of 1,1-dimethylurea with 2,2,2-trichloro-1-(3-o-tolyl-thioureido)-ethane under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the compound’s purity and quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-o-tolyl-thioureido)-ethyl]-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-o-tolyl-thioureido)-ethyl]-urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-o-tolyl-thioureido)-ethyl]-urea involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thioureido group may also interact with metal ions or other biomolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-m-tolyl-thioureido)-ethyl]-urea
- 1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-p-tolyl-thioureido)-ethyl]-urea
- 1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-urea
Uniqueness
1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-o-tolyl-thioureido)-ethyl]-urea is unique due to the presence of the o-tolyl group, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in biological activity and chemical properties compared to its analogs .
Properties
Molecular Formula |
C13H17Cl3N4OS |
---|---|
Molecular Weight |
383.7 g/mol |
IUPAC Name |
1,1-dimethyl-3-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]urea |
InChI |
InChI=1S/C13H17Cl3N4OS/c1-8-6-4-5-7-9(8)17-11(22)18-10(13(14,15)16)19-12(21)20(2)3/h4-7,10H,1-3H3,(H,19,21)(H2,17,18,22) |
InChI Key |
CEKMDUFQVVQDFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)N(C)C |
Origin of Product |
United States |
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